(3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
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Overview
Description
(3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring multiple functional groups, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as sugars or amino acids.
Reaction Conditions: The reaction conditions often include specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk.
Automation: Employing automated systems to control reaction conditions and ensure consistency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one: Similar in structure but with different stereochemistry.
(3R,4R,5R)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A stereoisomer with different biological activity.
(3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran: A related compound with a different ring structure.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9NO4 |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H9NO4/c6-3-2(1-7)10-5(9)4(3)8/h2-4,7-8H,1,6H2/t2-,3-,4+/m1/s1 |
InChI Key |
PGOZEWOVQWMQNP-JJYYJPOSSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(=O)O1)O)N)O |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)N)O |
Origin of Product |
United States |
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